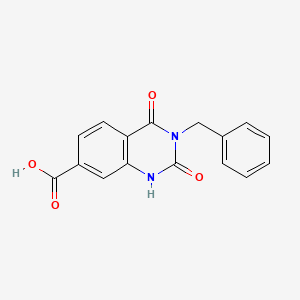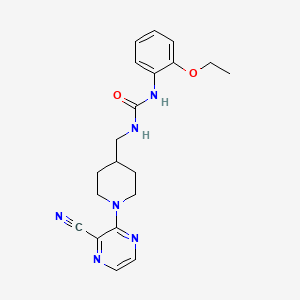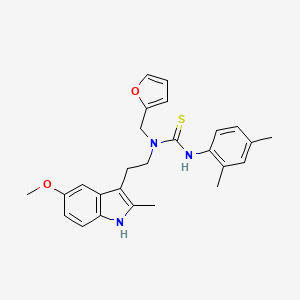
5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole, also known as PTZ-343, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various areas of research, including neuroscience, cancer research, and drug development. In
Mecanismo De Acción
5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole works by binding to the GABA receptor and activating it. This results in an increase in the activity of the GABA receptor, which leads to an increase in the inhibitory effects of GABA. This, in turn, leads to a decrease in neuronal activity, which can have a calming effect on the brain. In cancer cells, 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has been shown to inhibit the activity of an enzyme called dihydroorotate dehydrogenase, which is involved in the synthesis of DNA. This inhibition leads to a decrease in the growth of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole depend on the specific research application. In neuroscience, 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has been shown to have anxiolytic and sedative effects. In cancer research, 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has been shown to inhibit the growth of cancer cells. However, more research is needed to fully understand the biochemical and physiological effects of 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole in different research applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is its potency and selectivity for the GABA receptor. This makes it a useful tool for studying the role of GABA in various physiological processes. However, one limitation of 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is its potential toxicity. Studies have shown that high doses of 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole can cause liver damage in rats. Therefore, caution should be taken when using 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole in lab experiments.
Direcciones Futuras
There are several future directions for research on 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole. One area of interest is the potential use of 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole in the treatment of anxiety disorders. Another area of interest is the development of 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole analogs that have improved potency and selectivity for the GABA receptor. Finally, more research is needed to fully understand the biochemical and physiological effects of 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole in different research applications.
Métodos De Síntesis
The synthesis of 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole involves a series of chemical reactions. The starting material is 3,3,3-trifluoropropyl bromide, which is reacted with potassium tert-butoxide to form 3,3,3-trifluoropropyl alcohol. The alcohol is then reacted with propargyl bromide to form propargyl alcohol, which is then reacted with sodium hydride and methyl iodide to form propargyl methyl ether. Finally, propargyl methyl ether is reacted with 3,5-dimethylpyrazole to form 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole.
Aplicaciones Científicas De Investigación
5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has been studied for its potential use in various areas of scientific research. One of the most promising areas is neuroscience, where 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has been shown to be a potent and selective agonist of the gamma-aminobutyric acid (GABA) receptor. GABA is an important neurotransmitter that plays a role in regulating anxiety, sleep, and muscle tone. 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has also been studied for its potential use in cancer research, where it has been shown to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N2O/c1-2-7-16-8-9-3-5-14-15(9)6-4-10(11,12)13/h3,5H,2,4,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFRWODMFQLJBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=CC=NN1CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2970027.png)
![5-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]pyrimidin-2-amine](/img/structure/B2970031.png)

![8-(2-Chlorophenyl)-1,3-dimethyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2970036.png)

![3-cyclopentyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride](/img/structure/B2970040.png)
![2-(5-Fluoropyrimidin-4-yl)-5-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2970041.png)
![2-[(2S)-Piperazin-2-YL]acetonitrile hcl](/img/structure/B2970043.png)


![6-Cyano-N-[[(3S,5R)-3-(hydroxymethyl)-4,5-dimethylmorpholin-3-yl]methyl]-2-methylpyridine-3-carboxamide](/img/structure/B2970046.png)